molecular formula C21H32O5 B1253620 3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al

3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al

Cat. No. B1253620
M. Wt: 364.5 g/mol
InChI Key: YWTDWORQGPLRLL-RXKIGOLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al is a 21-hydroxy steroid and a steroid aldehyde.

Scientific Research Applications

Metabolic Studies and Steroid Characterization

  • Separation and Characterization in Metabolism Studies : Research has demonstrated the ability to separate and characterize metabolites of related steroids, highlighting the potential for detailed metabolic studies (Bournot, Prost, & Maume, 1975).
  • Synthesis and Analysis of Derivatives : Studies have focused on the synthesis of various steroid derivatives, including those related to 3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al, facilitating detailed analytical research (Derks & Drayer, 1978).

Research in Human and Animal Physiology

  • Investigation in Human and Animal Physiology : Studies have investigated the role and transformation of related steroids in human and animal physiology, providing insights into their biological functions (Furuta, Namekawa, Shibasaki, & Kasuya, 1999).
  • Role in Reproductive Biology : Research has explored the role of similar steroids in reproductive biology, including their involvement in processes like oocyte maturation (Inbaraj, Scott, & Vermeirssen, 1997).

Clinical and Diagnostic Implications

  • Diagnostic Marker in Congenital Adrenal Hyperplasia : Specific metabolites of related steroids have been identified as potential diagnostic markers for conditions like congenital adrenal hyperplasia, aiding in early diagnosis and management (Steen, Tas, Ten Noever de Brauw, Drayer, & Wolthers, 1980).
  • Understanding Steroid Metabolism in Diseases : The study of such steroids and their metabolites contributes to a deeper understanding of steroid metabolism in various diseases and conditions, offering potential therapeutic insights (Xue, Whittemore, Park, Woodward, Lan, & Gee, 1997).

properties

Product Name

3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(3R,5R,8S,9S,10S,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h11-17,19,22,24-25H,2-10H2,1H3/t12-,13-,14+,15+,16-,17+,19-,20+,21-/m1/s1

InChI Key

YWTDWORQGPLRLL-RXKIGOLRSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al
Reactant of Route 2
3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al
Reactant of Route 3
3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al
Reactant of Route 4
3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al
Reactant of Route 5
3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al
Reactant of Route 6
3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al

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